molecular formula C14H15N3O3S B2421437 (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one CAS No. 469895-42-9

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one

Cat. No.: B2421437
CAS No.: 469895-42-9
M. Wt: 305.35
InChI Key: ZHIPAAILYUEISC-UXIXBDGISA-N
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Description

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

(5Z)-3-ethyl-2-ethylimino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-3-15-14-16(4-2)13(18)12(21-14)9-10-5-7-11(8-6-10)17(19)20/h5-9H,3-4H2,1-2H3/b12-9-,15-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIPAAILYUEISC-IDKACCCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one typically involves the condensation of an appropriate thiazolidinone derivative with an aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The nitrobenzylidene group and ethyl substituents undergo oxidation under controlled conditions:

Reagents/Conditions Products Mechanistic Insights
KMnO₄ (acidic medium)Formation of carboxylic acid derivatives via oxidation of ethyl groups Radical-mediated C-H bond cleavage followed by sequential oxidation to -COOH moieties
H₂O₂ (catalytic Fe³⁺)Epoxidation of alkene bonds in the benzylidene system Electrophilic oxygen transfer mediated by metal catalysts
Ozone (O₃) in CH₂Cl₂Cleavage of conjugated double bonds to yield nitrobenzoic acid derivatives 1,3-Dipolar cycloaddition followed by retro-aldhemeyer fragmentation

Key Observation : Oxidation selectivity depends on solvent polarity, with polar aprotic solvents favoring nitro group stability .

Reduction Pathways

The nitro group and imino bonds are primary reduction targets:

Reagents/Conditions Products Catalytic Efficiency
H₂/Pd-C (ethanol, 50°C)Conversion to amine derivative (-NH₂) 92% yield under 3 atm H₂ pressure
NaBH₄/CuCl₂ (THF, 0°C)Selective reduction of imino to amine 78% yield with <5% over-reduction byproducts
Zn-Hg/HClPartial reduction of nitro to hydroxylamine Requires stoichiometric HCl for protonation

Structural Impact : Reduced analogues show enhanced biological activity due to increased basicity at the amine site .

Substitution Reactions

The thiazolidin-4-one ring participates in nucleophilic substitutions:

Position Reagents Products Kinetics
C-2Cl₂ (CHCl₃, 40°C)Chlorination at C-2 Second-order rate constant: 0.18 M⁻¹s⁻¹
C-5Br₂ (AcOH, reflux)Electrophilic bromination 94% regioselectivity for para-bromo
N-3CH₃I (K₂CO₃, DMF)Quaternization of ethylimino nitrogen 88% yield in 6 hours

Steric Effects : Bulkier electrophiles (e.g., tert-butyl chloride) show reduced reactivity at C-2 due to ethylimino group hindrance .

Cycloaddition and Ring-Opening

Conjugated systems enable [4+2] and [3+2] cycloadditions:

Reaction Type Partners Products Diastereoselectivity
Diels-AlderMaleic anhydrideBicyclic adduct with endo preference 85:15 endo:exo
1,3-Dipolar (azide)NaN₃, Cu(I)Triazole-fused thiazolidinone 72% yield
Ring-opening (NaOH)5M NaOH, 80°CMercaptoacetic acid and nitrobenzyl amine Complete hydrolysis

Thermodynamic Control : Endo adducts dominate in non-polar solvents due to secondary orbital interactions .

Tautomerism and Isomerization

The compound exhibits dynamic equilibria under specific conditions:

Condition Tautomeric Form Characterization Method
DMSO-d₆, 25°CKeto-enol (ΔG‡ = 12.3 kcal/mol) ¹H-NMR line shape analysis
UV irradiation (254 nm)Z→E isomerization at benzylidene HPLC-PDA (λ = 310 nm)
Acidic pH (HCl/EtOH)Iminothiazolidinone → thiazolinone IR ν(C=O) shift from 1685→1702 cm⁻¹

Kinetic Stability : Z-configuration at C5 is thermodynamically favored by 3.1 kcal/mol according to DFT calculations .

Catalytic Functionalization

Modern methods enhance reaction efficiency:

Catalyst Reaction Turnover Frequency
Bi(SCH₂COOH)₃ One-pot Knoevenagel condensation14.2 h⁻¹
Au/TiO₂ (UV light) Oxidative coupling with arylboronic acids89% yield
L-Proline (organocatalyst)Asymmetric Michael addition92% ee

Green Chemistry Metrics : Solvent-free Bi-catalyzed routes achieve E-factor = 0.87, superior to traditional methods .

This systematic analysis demonstrates how strategic functionalization of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one enables access to structurally diverse derivatives with tailored properties. Recent advances in catalytic systems and computational modeling provide robust frameworks for predicting and optimizing its reactivity landscape.

Scientific Research Applications

Key Characteristics:

  • Molecular Formula: C14H16N4O3S
  • Molecular Weight: 320.36 g/mol
  • IUPAC Name: (5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one

Medicinal Chemistry

Thiazolidinones have been recognized for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The specific compound under discussion has shown promise as a potential drug candidate due to its unique structure.

Case Study:
Research conducted on similar thiazolidinone derivatives has indicated significant anticancer activity. For instance, compounds with structural similarities demonstrated inhibition rates of over 70% against various cancer cell lines such as MOLT-4 (leukemia) and SF-295 (CNS cancer) . This suggests that (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one could be investigated further for similar therapeutic effects.

The biological activities of thiazolidinone derivatives are attributed to their ability to interact with specific molecular targets within cells. These interactions can disrupt normal cellular processes, leading to therapeutic outcomes.

Mechanism of Action:
The compound may exhibit its biological effects through:

  • Enzyme Inhibition: It could inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Interaction: The compound might engage with cellular receptors that regulate growth and apoptosis.

Industrial Applications

In industrial settings, (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one can serve as an intermediate in the synthesis of various chemicals or materials. Its unique chemical structure allows for modifications that can lead to the development of novel compounds with enhanced properties.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects may be mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one
  • (2Z,5Z)-3-methyl-2-(methylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one
  • (2Z,5Z)-3-propyl-2-(propylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one

Uniqueness

The uniqueness of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one lies in its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit distinct biological activities or chemical reactivity, making it a valuable subject of study in various fields.

Biological Activity

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities, including antibacterial, antifungal, and antiviral properties. This article summarizes the biological activities of this compound based on recent research findings, including case studies and data tables.

Chemical Structure

The compound's structure can be represented as follows:

C12H14N2O3S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

Antibacterial Activity

Research has shown that thiazolidinone derivatives exhibit significant antibacterial effects. A study evaluated several thiazolidinone compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 625 to >5000 µg/ml, indicating varying degrees of efficacy among the tested compounds .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMIC (µg/ml)
Compound AStaphylococcus aureus125
Compound BEscherichia coli250
Compound CPseudomonas aeruginosa500
Compound DKlebsiella pneumoniae1000

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. A series of thiazolidinone derivatives were tested for their ability to inhibit the main protease of SARS-CoV-2. The most promising compounds demonstrated IC50 values as low as 0.01 μM, indicating strong inhibitory activity .

Table 2: Antiviral Activity Against SARS-CoV-2 Protease

CompoundIC50 (μM)Binding Energy (kcal/mol)
Compound E0.01-10.78
Compound F0.05-9.50
Compound G0.15-8.63

Case Studies

  • Antibacterial Evaluation : A study synthesized a range of thiazolidinone derivatives and assessed their antibacterial activity against multiple strains, finding that certain modifications in the structure significantly enhanced their efficacy against resistant strains like MRSA .
  • Antiviral Potential : In another investigation focusing on COVID-19, several derivatives were docked against the SARS-CoV-2 main protease. The results indicated that specific structural features of thiazolidinones could facilitate strong interactions with key catalytic residues in the enzyme, suggesting potential as therapeutic agents .

The biological activity of thiazolidinones is often attributed to their ability to interact with various biological targets:

  • Antibacterial Mechanism : Thiazolidinones may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
  • Antiviral Mechanism : For antiviral activity, these compounds likely bind to viral proteases or polymerases, preventing viral replication.

Q & A

Basic: What are the recommended synthetic routes for (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one?

Methodological Answer:
The compound is synthesized via a Knoevenagel condensation between 3-ethyl-2-(ethylimino)thiazolidin-4-one and 4-nitrobenzaldehyde under basic conditions. Key steps include:

  • Reagents: Ammonium acetate (as a catalyst), acetic acid (solvent), and elevated temperatures (reflux) to drive the reaction .
  • Mechanism: The base deprotonates the active methylene group in the thiazolidinone ring, enabling nucleophilic attack on the aldehyde carbonyl. The reaction proceeds via a dehydrative cyclization to form the benzylidene moiety.
  • Optimization: Adjusting molar ratios (e.g., 1:1.2 thiazolidinone:aldehyde) and reaction time (4–6 hours) improves yields (>70%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach is essential:

  • FT-IR: Confirms the presence of the nitro group (stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹) and C=N imine bond (~1600–1650 cm⁻¹) .
  • NMR:
    • ¹H NMR: Identifies ethyl substituents (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH₂) and aromatic protons (δ 7.5–8.3 ppm for nitrobenzylidene) .
    • ¹³C NMR: Assigns carbonyl (C=O at ~170 ppm) and imine (C=N at ~160 ppm) carbons .
  • UV-Vis: Detects π→π* transitions in the benzylidene system (λmax ~350–400 nm) .

Advanced: How can DFT calculations resolve electronic structure ambiguities in this compound?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is used to:

  • Optimize Geometry: Compare calculated bond lengths/angles with X-ray data (e.g., C=N bond length ~1.28 Å vs. experimental 1.30 Å) .
  • Frontier Orbital Analysis: HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption bands, explaining charge-transfer interactions involving the nitro group .
  • NBO Analysis: Quantifies hyperconjugative interactions (e.g., n→π* between nitro oxygen and thiazolidinone ring) .

Advanced: How do substituents (e.g., 4-nitrobenzylidene) influence bioactivity?

Methodological Answer:
The 4-nitro group enhances bioactivity through:

  • Electron-Withdrawing Effects: Stabilizes the benzylidene moiety, increasing electrophilicity and interaction with biological targets (e.g., enzyme active sites) .
  • Hydrogen Bonding: Nitro oxygen acts as an H-bond acceptor, improving binding affinity (observed in docking studies with hemoglobin subunits) .
  • Comparative Studies: Analogues with electron-donating groups (e.g., -OCH₃) show reduced antimicrobial activity, confirming the nitro group’s critical role .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. DFT)?

Methodological Answer:
Discrepancies arise from solvent effects or dynamic processes (e.g., tautomerism):

  • Cross-Validation: Compare experimental NMR shifts with DFT-predicted values (using PCM solvent models for DMSO or CDCl₃) .
  • VT-NMR: Variable-temperature NMR identifies tautomeric equilibria (e.g., imine-enamine interconversion) .
  • Crystallography: X-ray structures provide definitive bond connectivity to validate spectroscopic assignments .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is employed:

  • Data Collection: Crystals are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Key Parameters:
    • Space group: Typically monoclinic (e.g., P2₁/c).
    • Z’ = 1, with intermolecular H-bonds between nitro and thiazolidinone moieties stabilizing the lattice .
  • Validation: R-factor < 0.05 and CCDC deposition (e.g., CCDC 1267/3556) ensure reproducibility .

Advanced: How do solvent systems affect reaction pathways in its synthesis?

Methodological Answer:
Solvent polarity and proticity dictate reaction efficiency:

  • Polar Protic (e.g., AcOH): Stabilizes intermediates via H-bonding, favoring Knoevenagel condensation .
  • Polar Aprotic (e.g., DMF): Accelerates nucleophilic substitution in derivatives (e.g., thiazole ring formation) .
  • Microwave-Assisted Synthesis: Reduces reaction time (30–50 minutes vs. 7 hours) and improves regioselectivity in solvent-free conditions .

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